molecular formula C2O4Si4 B14173396 CID 78070658

CID 78070658

Cat. No.: B14173396
M. Wt: 200.36 g/mol
InChI Key: JFWFFYXLBKYLKI-UHFFFAOYSA-N
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Description

CID 78070658 (PubChem Compound Identifier 78070658) is a betulin-derived inhibitor, structurally related to triterpenoid compounds. Betulin derivatives are known for their biological activities, including antiviral, anticancer, and enzyme inhibitory properties. These compounds share a lupane skeleton and are modified with functional groups (e.g., hydroxyl, carboxyl, or caffeoyl moieties) that influence their bioactivity and solubility.

Properties

Molecular Formula

C2O4Si4

Molecular Weight

200.36 g/mol

InChI

InChI=1S/C2O4Si4/c7-1(8)3-5-2(9,10)6-4-1

InChI Key

JFWFFYXLBKYLKI-UHFFFAOYSA-N

Canonical SMILES

C1(OOC(OO1)([Si])[Si])([Si])[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 78070658” involves several steps, including the selection of appropriate starting materials and reagents, followed by specific reaction conditions to achieve the desired product. The synthetic routes may include processes such as condensation reactions, cyclization, and functional group modifications. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of “this compound” typically involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 78070658” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, “CID 78070658” is used as a reagent or intermediate in the synthesis of more complex molecules. It may also be studied for its unique chemical properties and reactivity.

Biology

In biological research, the compound may be used to study its effects on biological systems, including its interactions with proteins, enzymes, and cellular pathways.

Medicine

In medicine, “this compound” may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions. Its pharmacological properties and mechanism of action are subjects of ongoing research.

Industry

In industry, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its properties may also make it suitable for use in materials science or nanotechnology.

Mechanism of Action

The mechanism of action of “CID 78070658” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on the molecular targets and pathways involved provide insights into how the compound exerts its effects.

Comparison with Similar Compounds

Structural Comparison

The table below compares key structural features of CID 78070658 (inferred from its analogs) and related compounds:

Compound (PubChem CID) Core Structure Functional Modifications Molecular Weight (g/mol) Key Functional Groups
Betulin (72326) Lupane C-3 hydroxyl, C-28 methyl 442.7 -OH, -CH3
Betulinic acid (64971) Lupane C-3 hydroxyl, C-28 carboxyl 456.7 -OH, -COOH
3-O-Caffeoyl betulin (10153267) Lupane C-3 caffeoyl ester 678.9 -O-caffeoyl
This compound* Lupane Undisclosed modifications ~650–700 (estimated) Likely ester or glycoside

Functional Comparison

Betulin-derived inhibitors exhibit distinct biological activities based on their structural modifications:

Compound (CID) Key Biological Activities Target Enzymes/Pathways Solubility (Log S)*
Betulin (72326) Antiviral, anti-inflammatory HIV protease, NF-κB pathway -5.2 (poor)
Betulinic acid (64971) Anticancer (melanoma), pro-apoptotic Mitochondrial permeability -4.8 (moderate)
3-O-Caffeoyl betulin (10153267) Cholestasis inhibition, enhanced solubility Bile salt export pump (BSEP) -3.1 (improved)
This compound Hypothesized enzyme inhibition (e.g., BSEP) Likely membrane transporters ~-3.5 (estimated)

Solubility data derived from analogs in and computational models .

Research Findings and Mechanistic Insights

Inhibitory Efficacy

  • 3-O-Caffeoyl betulin (CID 10153267) demonstrates improved solubility and inhibitory effects on cholestasis-related transporters (e.g., BSEP), with IC₅₀ values ~10 μM .
  • This compound is hypothesized to target similar pathways but may exhibit enhanced specificity due to unique side-chain modifications (e.g., glycosylation or esterification), as seen in related triterpenoids .

Pharmacokinetic Profiles

  • Betulin derivatives generally suffer from low oral bioavailability. For example, betulinic acid has a plasma half-life of <2 hours in murine models .
  • This compound ’s modifications (e.g., caffeoyl or glycosyl groups) could enhance metabolic stability, as observed in CID 10153267, which shows prolonged activity in hepatic assays .

Data Gaps and Limitations

  • No direct experimental data (e.g., IC₅₀, crystallographic studies) are available for this compound in the provided evidence.

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